N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
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Description
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.258. The purity is usually 95%.
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Scientific Research Applications
Cascade Formation of Isoxazoles
Research by Burkhard, Tchitchanov, and Carreira (2011) discusses the synthesis of isoxazoles, highlighting their significant role in pharmaceutical sciences. They developed a novel approach to synthesize 3-substituted isoxazoles-4-carbaldehydes from condensation reactions. This method offers a new pathway to create underrepresented isoxazole structures useful in drug discovery (Burkhard, Tchitchanov, & Carreira, 2011).
Cycloaddition Approach to Oxindoles
Singh and Roth (2011) describe a [3 + 2] cycloaddition approach for synthesizing the oxindole scaffold, an important moiety in natural products. This method involves cycloaddition of nitrile oxide with 3-methylene oxindoles, leading to the pyrrolidinoindoline moiety found in various alkaloids (Singh & Roth, 2011).
Synthesis of 3,4-Disubstituted Isoxazoles
Kiyani, Jabbari, and Mosallanezhad (2014) conducted a study on synthesizing derivatives of 3,4-disubstituted isoxazol-5(4H)-ones. This synthesis involved a one-pot, three-component cyclocondensation reaction. The method was efficient, simple, and environmentally friendly, avoiding organic solvents (Kiyani, Jabbari, & Mosallanezhad, 2014).
DNA Adduct Formation Study
Howard, Heflich, Evans, and Beland (1983) examined the metabolic reduction of 1-nitropyrene, a potent environmental mutagen. They discovered that xanthine oxidase catalyzes this compound into DNA-bound adducts, indicating a potential mutagenic and carcinogenic risk (Howard, Heflich, Evans, & Beland, 1983).
Visible-light Photoredox-catalyzed Synthesis
Hou, Zhu, Pan, and Rueping (2014) developed an oxidative [3 + 2] cycloaddition of N-substituted hydroxylamines with alkenes under visible light photoredox catalysis. This process provided a rapid and efficient access to isoxazolidine heterocycles, valuable in chemical synthesis (Hou, Zhu, Pan, & Rueping, 2014).
Synthesis of Isoxazole-5-carboxylates
Dang, Albrecht, and Langer (2006) researched the cyclization of oxime dianions with diethyl oxalate to produce isoxazole-5-carboxylates. This study offered insight into creating isoxazole derivatives, important in organic synthesis (Dang, Albrecht, & Langer, 2006).
Catalytic Asymmetric Cycloadditions
Jiang, Feng, Feng, and Jiao (2017) focused on 1,3-dipolar cycloadditions of silyl nitronates with alkenes, producing 3-aryl-2-isoxazolines. This method achieved high enantioselectivity, showcasing the potential of isoxazolines in asymmetric synthesis (Jiang, Feng, Feng, & Jiao, 2017).
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(17,7-2-3-7)6-12-9(15)10(16)13-8-4-5-18-14-8/h4-5,7,17H,2-3,6H2,1H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKGCRCZNBJOHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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